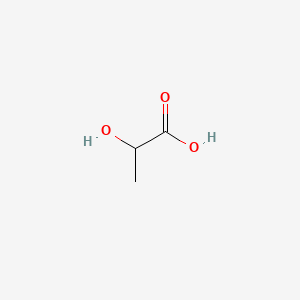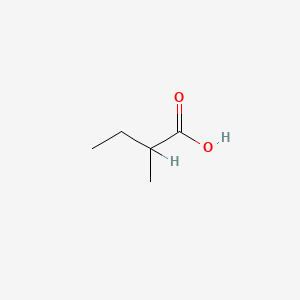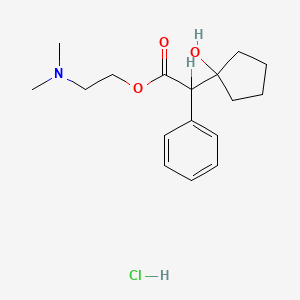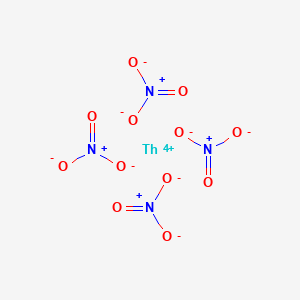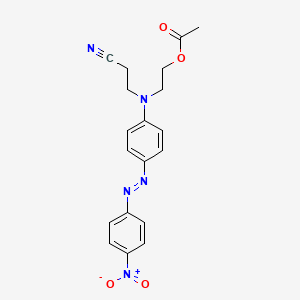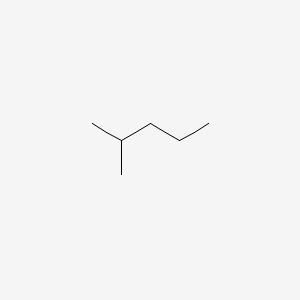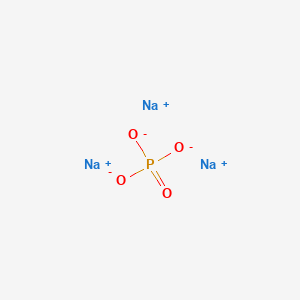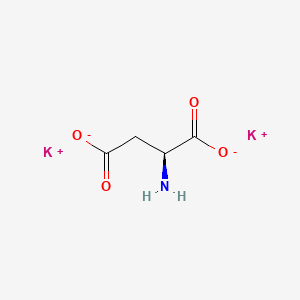
Potassium L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium L-aspartate is a potassium salt of L-aspartic acid, a naturally occurring amino acid. This compound is known for its role in various biological processes, including neurotransmission and energy production. It is commonly used as a dietary supplement to replenish potassium levels and support cardiovascular health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium L-aspartate can be synthesized through the neutralization of L-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then reacted with a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to yield this compound crystals.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is often crystallized from the solution and then dried to obtain a stable, solid form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: Potassium L-aspartate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Complexation Reactions: this compound can form complexes with metal ions like magnesium and calcium under physiological conditions.
Major Products:
Substitution Reactions: Products include various esters and amides of L-aspartic acid.
Complexation Reactions: The major products are metal-aspartate complexes, which are important in biological systems.
Aplicaciones Científicas De Investigación
Chemistry: Potassium L-aspartate is used in the synthesis of various organic compounds. It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its role in neurotransmission and energy metabolism. It is also used to investigate the transport mechanisms of amino acids in cells.
Medicine: Medically, this compound is used to treat conditions like hypokalemia (low potassium levels) and to support heart health. It is also explored for its potential in treating certain metabolic disorders.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and as an additive in food products to enhance nutritional value.
Mecanismo De Acción
Potassium L-aspartate exerts its effects primarily through its role as a potassium ion source. Potassium ions are crucial for maintaining cellular membrane potential and proper function of nerve and muscle cells. The L-aspartate component acts as a neurotransmitter and is involved in the Krebs cycle, contributing to energy production.
Molecular Targets and Pathways:
Potassium Channels: Potassium ions from this compound help regulate the activity of potassium channels in cell membranes.
NMDA Receptors: L-aspartate acts as an agonist for NMDA receptors, which are involved in synaptic plasticity and memory function.
Krebs Cycle: L-aspartate is converted into oxaloacetate, a key intermediate in the Krebs cycle, enhancing cellular respiration and energy production.
Comparación Con Compuestos Similares
Potassium Aspartate and Magnesium Aspartate: Often used together to provide both potassium and magnesium, essential for cardiovascular and muscular health.
Potassium Citrate: Another potassium supplement, primarily used to prevent kidney stones and treat acidosis.
Potassium Gluconate: Used to treat or prevent low potassium levels in the blood.
Uniqueness: Potassium L-aspartate is unique due to its dual role in providing potassium and acting as a neurotransmitter. This makes it particularly beneficial for both cardiovascular health and cognitive function, distinguishing it from other potassium supplements that do not have these combined effects.
Propiedades
Número CAS |
7259-25-8 |
|---|---|
Fórmula molecular |
C8H14K2N2O9 |
Peso molecular |
360.40 g/mol |
Nombre IUPAC |
dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1 |
Clave InChI |
YKZPPPNXRZHVGX-PXYKVGKMSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
Números CAS relacionados |
56-84-8 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


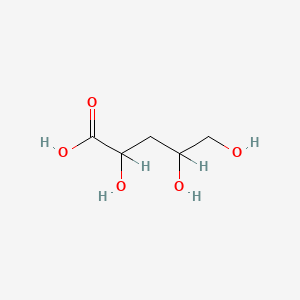
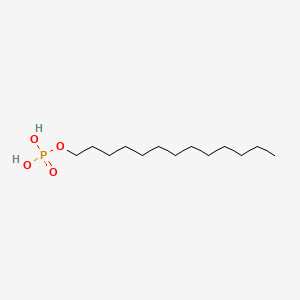



![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)
